Estradiol hemihydrate

Descripción general

Descripción

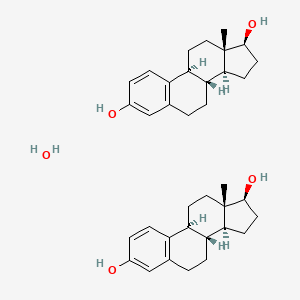

Estradiol hemihydrate is a synthetic form of estrogen, similar to the hormone naturally found in the body . It is used in the combined contraceptive pill Zoely and is a commonly used ingredient in hormone replacement therapy to treat the symptoms of menopause . Estradiol is a form of estrogen, a female sex hormone that regulates many processes in the body . It is available as an oral tablet, a topical gel or patch, vaginal cream, or as an injection .

Synthesis Analysis

Estradiol is synthesized from cholesterol . When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester . Estradiol biosynthesis is catalyzed by the enzyme aromatase, the product of the CYP19A1 gene .

Molecular Structure Analysis

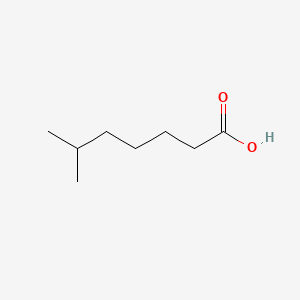

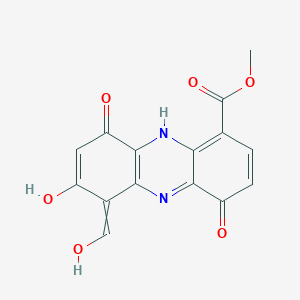

Estradiol hemihydrate is a crystalline form of estradiol that contains two molecules of water for every molecule of estradiol . It contains 17-beta-estradiol, which is the most potent form of estrogen . The molecular formula of estradiol hemihydrate is C36H50O5 .

Chemical Reactions Analysis

Estradiol hemihydrate is involved in various chemical reactions. For instance, it is used in the synthesis of desired polymorphs . It also plays a role in the reaction of the environmentally benign H2O2-HBr system with oximes .

Physical And Chemical Properties Analysis

Estradiol hemihydrate has the molecular formula C36H50O5 . More detailed physical and chemical properties can be found in databases like PubChem .

Aplicaciones Científicas De Investigación

Hormone Replacement Therapy

- Application : Estradiol is the most potent form of naturally occurring estrogens and is used in hormonal contraception, hormone replacement therapy (HRT), and treatment of menopausal and postmenopausal symptoms .

- Methods : Estradiol is typically administered orally or transdermally for these applications .

- Results : The use of estradiol in these therapies can help alleviate symptoms associated with low estrogen levels, such as hot flashes and vulvovaginal atrophy .

Treatment of Hypogonadism in Females

- Application : Estradiol is used to induce the development of and maintain female secondary sexual characteristics such as breasts, wide hips, and a female fat distribution in girls with delayed puberty due to hypogonadism .

- Methods : The specific methods of application can vary, but estradiol is often administered orally or transdermally .

- Results : Treatment with estradiol can help induce puberty and maintain secondary sexual characteristics in these patients .

Solid State Forms Research

- Application : Research into the solid state forms of 17-β-estradiol has produced six solid forms of BES, including novel acetonitrile and highly labile ethylene dichloride solvates .

- Methods : These forms have been characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), hot-stage microscopy and Fourier transform infrared spectroscopy (FT-IR) .

- Results : This research has helped sort out some of the confusion in the earlier literature about the solid state forms of 17-β-estradiol .

Cyclodextrin Complex Research

- Application : Research into the host–guest inclusion complex between the ß-CD and EST has been conducted to overcome the low water solubility of EST .

- Methods : The complex has been prepared using four different methods and characterized using 13 C CP MAS solid state NMR, PXRD, FT-IR, TGA, DSC, and SEM .

- Results : The crystal structure of the complex has been determined, being the first solved crystal structure of an estrogen/CD complex .

Treatment of Prostate Cancer

- Application : Estradiol is used in the treatment of hormone-sensitive cancers like prostate cancer in men .

- Methods : Estradiol is typically administered orally or transdermally .

- Results : Treatment with estradiol can help manage symptoms and slow the progression of hormone-sensitive cancers .

Treatment of Breast Cancer

- Application : Estradiol is also used in the treatment of hormone-sensitive cancers like breast cancer in women .

- Methods : Estradiol is typically administered orally or transdermally .

- Results : Treatment with estradiol can help manage symptoms and slow the progression of hormone-sensitive cancers .

Restoration of Estradiol Levels in Premenopausal Women

- Application : Estradiol is used to restore estradiol levels in adult premenopausal women with hypogonadism, for instance those with premature ovarian failure or who have undergone oophorectomy .

- Methods : Estradiol is typically administered orally or transdermally .

- Results : Treatment with estradiol can help restore normal hormone levels and alleviate symptoms associated with low estrogen levels .

Research into Cyclodextrin Complexes

- Application : Research into the host–guest inclusion complex between the ß-CD and EST has been conducted to overcome the low water solubility of EST .

- Methods : The complex has been prepared using four different methods and characterized using 13 C CP MAS solid state NMR, PXRD, FT-IR, TGA, DSC, and SEM .

- Results : The crystal structure of the complex has been determined, being to the best of our knowledge the first solved crystal structure of an estrogen/CD complex .

Safety And Hazards

Estradiol hemihydrate may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is advised not to breathe dusts or mists, avoid contact during pregnancy/while nursing, and to wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858948 | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol hemihydrate | |

CAS RN |

35380-71-3 | |

| Record name | Estradiol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)

![[(2R,3R,6S)-2-(2,4-difluorophenyl)-6-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1218626.png)

![2,2'-spirobi[3,6,7,8-tetrahydro-1H-cyclopenta[g]naphthalene]-5,5'-dione](/img/structure/B1218631.png)